APC 366 - 158921-85-8

APC 366

Catalog Number: EVT-242701
CAS Number: 158921-85-8
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APC 366 is a synthetic, low-molecular-weight compound classified as a tryptase inhibitor. [] It exhibits high selectivity for human β-tryptase, a serine protease primarily found in mast cells. [, ] This selectivity makes APC 366 a valuable tool for investigating the role of tryptase in various biological processes and disease models.

Future Directions
  • Structure-Activity Relationship Studies: Further research should focus on understanding the structure-activity relationship of APC 366 and its analogs to design more potent and selective tryptase inhibitors. []

N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride (HNAP)

Compound Description: HNAP is a synthetic protease inhibitor. [] HNAP has been shown to inhibit more than 90% of the enzymatic activity of tryptase. []

Relevance: HNAP is structurally related to APC 366, and both compounds function as tryptase inhibitors. Both compounds are mentioned as examples of protease inhibitors that target tryptase. []

Leupeptin

Compound Description: Leupeptin is a naturally occurring protease inhibitor, specifically classified as a peptide aldehyde. [] It is known to inhibit trypsin-like serine and cysteine proteases. [] Leupeptin has been shown to inhibit IgE-dependent histamine release from human lung cells. []

Relevance: Leupeptin, similar to APC 366, exhibits inhibitory effects on tryptase activity and influences histamine release. These shared properties suggest a potential therapeutic overlap in managing allergic inflammation in the respiratory tract. []

N-benzoyl-d,l-arginine-p-nitroanilide

Compound Description: N-benzoyl-d,l-arginine-p-nitroanilide is a synthetic compound commonly employed as a substrate for trypsin-like serine proteases. [] It is structurally similar to the natural substrates of these enzymes and is often used in assays to measure their activity.

Relevance: N-benzoyl-d,l-arginine-p-nitroanilide serves as a substrate for tryptase, the enzyme targeted by APC 366. By acting as a competitive substrate, this compound can indirectly inhibit tryptase activity, affecting histamine release in a manner comparable to APC 366. []

Heparin

Compound Description: Heparin is a naturally occurring glycosaminoglycan known for its anticoagulant properties. It also plays a role in the storage and regulation of tryptase activity within mast cells. [, , ]

Relevance: Heparin is essential for the enzymatic activity and stability of tryptase, the target of APC 366. [, , ] While APC 366 directly inhibits tryptase, understanding heparin's role is crucial as it influences the availability and activity of the enzyme.

Trypsin

Compound Description: Trypsin is a serine protease involved in the digestion of proteins. It shares structural and functional similarities with tryptase, although their substrate specificities differ. [] Trypsin has been shown to induce histamine release from human lung cells, similar to tryptase. []

Relevance: Trypsin serves as a point of comparison for understanding tryptase, the target of APC 366, due to their shared classification as serine proteases. [] Although they have different physiological roles, their similar abilities to induce histamine release highlight the broader impact of serine proteases in allergic responses.

SLIGKV-NH2

Compound Description: SLIGKV-NH2 is a synthetic peptide agonist that specifically activates Proteinase-Activated Receptor 2 (PAR2). [] It mimics the tethered ligand sequence of PAR2 and is commonly used to study PAR2 signaling pathways.

Relevance: SLIGKV-NH2 is relevant to the study of APC 366 because it activates PAR2, a receptor that tryptase can also activate. [] By comparing the effects of APC 366 and SLIGKV-NH2, researchers can better understand the role of PAR2 in tryptase-mediated responses.

tc-LIGRLO-NH2

Compound Description: tc-LIGRLO-NH2 is another synthetic peptide agonist that specifically activates PAR2. [] Like SLIGKV-NH2, it is a valuable tool for investigating PAR2 signaling.

Relevance: tc-LIGRLO-NH2, similar to SLIGKV-NH2, helps to differentiate between PAR2-dependent and PAR2-independent effects of tryptase, the target of APC 366. [] This distinction is crucial for understanding the specific mechanisms through which tryptase contributes to allergic inflammation.

Histamine

Compound Description: Histamine is a biogenic amine involved in various physiological processes, including allergic reactions. It is released from mast cells upon activation, and tryptase has been implicated in modulating its release. [, ]

Relevance: Histamine release is a key downstream effect of tryptase activation, and APC 366, by inhibiting tryptase, can indirectly modulate histamine release. [, ] Understanding the interplay between tryptase, histamine, and APC 366 is critical for developing effective therapies for allergic conditions.

Chlorpheniramine

Compound Description: Chlorpheniramine is a first-generation antihistamine that blocks the action of histamine, primarily at the H1 receptor. [] It is commonly used to relieve allergy symptoms, such as sneezing, runny nose, and itching.

Relevance: Chlorpheniramine serves as a comparative agent to dissect the role of histamine in tryptase-mediated responses, which are inhibited by APC 366. [] By blocking histamine receptors, chlorpheniramine helps to determine the extent to which tryptase's effects are dependent on histamine release.

Metiamide

Compound Description: Metiamide is a histamine H2 receptor antagonist. [] It is used to reduce the production of stomach acid, primarily in the treatment of peptic ulcers.

Relevance: Metiamide, in combination with chlorpheniramine, provides a more complete blockade of histamine's effects, allowing researchers to better understand the specific contributions of tryptase and histamine in allergic responses that APC 366 modulates. []

Ketotifen Fumarate

Compound Description: Ketotifen Fumarate is a second-generation antihistamine that stabilizes mast cells, preventing the release of histamine and other inflammatory mediators. [] It is used to prevent allergic reactions, particularly in asthma and allergic conjunctivitis.

Relevance: Ketotifen Fumarate shares a similar therapeutic goal with APC 366, which is to modulate mast cell activity and downstream inflammatory responses. [] Both compounds highlight the importance of targeting mast cell degranulation in treating allergic diseases.

4-amidinophenyl pyruvic acid

Compound Description: 4-amidinophenyl pyruvic acid is a small molecule inhibitor of trypsin-like serine proteases, including tryptase. [] Its binding mode to tryptase has been elucidated through X-ray crystallography.

Relevance: 4-amidinophenyl pyruvic acid represents a different class of tryptase inhibitors compared to APC 366, highlighting the diversity of chemical structures that can target this enzyme. [] Understanding the binding interactions of different inhibitors with tryptase can guide the development of more potent and selective drugs.

Pentamidine

Compound Description: Pentamidine is an antimicrobial drug used to treat certain types of pneumonia and parasitic infections. It has also been shown to have tryptase inhibitory activity. []

Relevance: Pentamidine, though primarily known for its antimicrobial properties, serves as an example of a "dibasic inhibitor" of tryptase, similar to some of the novel compounds being developed by Axys Pharmaceuticals. [] This connection emphasizes the potential for drug repurposing and the discovery of new therapeutic applications for existing drugs.

BABIM (bis(5-amidino-2-benzimidazolyl)methane)

Compound Description: BABIM is a synthetic compound that acts as a zinc-mediated inhibitor of tryptase. [, ] It chelates zinc ions, which are essential for the catalytic activity of tryptase.

Relevance: BABIM belongs to the class of "Zn2+-mediated inhibitors" of tryptase, showcasing an alternative mechanism of inhibition compared to APC 366. [, ] This diversity in inhibitory mechanisms is valuable in developing new drugs with improved efficacy or safety profiles.

Lactoferrin

Compound Description: Lactoferrin is a multifunctional protein found in various bodily fluids, including milk, saliva, and tears. [, ] It exhibits antimicrobial activity and is also known to inhibit tryptase by acting as a heparin antagonist.

Relevance: Lactoferrin represents a "natural" tryptase inhibitor, unlike the synthetic APC 366. [, ] This finding highlights the body's natural mechanisms for regulating tryptase activity and suggests that mimicking these natural pathways could be a promising avenue for drug development.

Soybean Trypsin Inhibitor (SBTI)

Compound Description: SBTI is a protein derived from soybeans that acts as a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. [] It is commonly used in research to inhibit protease activity in biological samples and has potential therapeutic applications.

Relevance: SBTI demonstrates the selectivity of protease inhibitors, as it is a more potent inhibitor of chymase than tryptase, the target of APC 366. [] This selectivity highlights the importance of developing compounds that specifically target tryptase to minimize potential side effects.

Z-Ile-Glu-Pro-Phe-CO2Me (ZIGPPM)

Compound Description: ZIGPPM is a synthetic peptide-based inhibitor that exhibits selectivity for chymase over tryptase. [] It is designed to mimic the substrate specificity of chymase, effectively blocking its activity.

Relevance: ZIGPPM, similar to SBTI, emphasizes the need for selective inhibition of tryptase, the target of APC 366, over other proteases like chymase. [] This selectivity is crucial for developing targeted therapies that effectively address tryptase's role in allergic inflammation without disrupting the function of other essential proteases.

Chymostatin

Compound Description: Chymostatin is a natural protease inhibitor isolated from Streptomyces species. [] It exhibits a broad spectrum of inhibition against various proteases, including chymotrypsin, papain, and cathepsins, but is more selective for chymase over tryptase. []

Relevance: Chymostatin further illustrates the importance of selectivity in protease inhibitor development. [] While it inhibits a range of proteases, its preference for chymase over tryptase, the target of APC 366, underscores the need for precise targeting in drug design to achieve optimal therapeutic outcomes.

α1-Antitrypsin

Compound Description: α1-Antitrypsin is a serine protease inhibitor (serpin) found in the blood that protects tissues from excessive inflammation. [] It is the most abundant serpin in human plasma and primarily inhibits neutrophil elastase.

Relevance: α1-Antitrypsin exemplifies the body's endogenous mechanisms for regulating protease activity, including that of tryptase, the target of APC 366. [] Understanding these natural regulatory pathways can provide insights into novel therapeutic strategies for modulating tryptase activity.

Secretory Leukocyte Protease Inhibitor (SLPI)

Compound Description: SLPI is a protein with anti-inflammatory and antimicrobial properties found in various mucosal secretions, including those of the respiratory tract. [] It inhibits a range of proteases, including elastase, cathepsin G, and trypsin.

Relevance: SLPI, like α1-antitrypsin, represents another layer of the body's natural defense against excessive protease activity, which can be targeted by APC 366. [] This natural inhibitor highlights the potential for developing therapies that enhance or mimic the body's own protective mechanisms against tryptase-mediated inflammation.

Overview

APC 366 is a novel non-peptidic inhibitor specifically targeting human mast cell tryptase, an enzyme implicated in various allergic and inflammatory conditions, including asthma. This compound has garnered attention for its potential therapeutic applications in managing allergic airway responses and other conditions associated with tryptase activity. The structural characterization of APC 366 reveals a complex molecular architecture that facilitates its inhibitory action.

Source and Classification

APC 366 is derived from a series of synthetic compounds designed to inhibit the enzymatic activity of tryptase. It falls under the classification of serine protease inhibitors, specifically targeting mast cell tryptase. The compound is often referenced in studies examining its efficacy in reducing allergic reactions and inflammation in various animal models, including pigs and rats .

Synthesis Analysis

Methods and Technical Details

The synthesis of APC 366 involves several steps, typically starting from a core pharmacophoric structure that includes a piperidinyl moiety. The process includes:

  1. Formation of the Core Structure: The initial step often employs acylation reactions to introduce various functional groups onto the piperidine ring.
  2. Purification: Crude products are purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity.
  3. Yield: Typical yields for APC 366 synthesis can vary, with reported yields around 6% after purification processes .

The detailed synthetic pathway involves specific reagents and conditions, such as the use of trifluoroacetic acid for deprotection steps and various solvents like dichloromethane for reaction media.

Molecular Structure Analysis

Structure and Data

APC 366 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C23H28N2O4C_{23}H_{28}N_2O_4, with a molecular weight of approximately 416.48 g/mol.

Key structural features include:

  • A piperidine ring
  • A hydroxynaphthyl group
  • Multiple aromatic systems that enhance binding affinity to tryptase

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of APC 366 .

Chemical Reactions Analysis

Reactions and Technical Details

APC 366 primarily functions through irreversible inhibition of tryptase, which is a serine protease. The mechanism involves:

  • Binding: The compound binds to the active site of tryptase, leading to a conformational change that inhibits its enzymatic activity.
  • Isomerization: The hydroxynaphthyl group undergoes slow isomerization, which is crucial for the irreversible nature of the inhibition .

Experimental studies have shown that APC 366 effectively reduces tryptase activity in vitro and in vivo, demonstrating significant promise as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism by which APC 366 exerts its effects involves several steps:

  1. Inhibition of Tryptase Activity: By binding to the active site, APC 366 prevents tryptase from cleaving its substrates, which are involved in inflammatory pathways.
  2. Reduction of Inflammatory Mediators: In animal models, administration of APC 366 has been shown to decrease levels of histamine release and other inflammatory mediators following allergen exposure .
  3. Clinical Implications: Studies indicate that this inhibition can lead to improved lung function in asthmatic models by reducing airway resistance and enhancing dynamic lung compliance .

Data from various studies support these findings, indicating that APC 366 may serve as an effective treatment for conditions exacerbated by elevated tryptase levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

APC 366 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability under various conditions has been assessed, revealing that it maintains efficacy over time when stored properly.

Analytical methods such as HPLC have been employed to assess purity levels, while thermal analysis techniques can provide insights into stability profiles .

Applications

Scientific Uses

APC 366 has potential applications across various fields:

  • Asthma Treatment: Its primary application is in managing allergic airway responses in asthma patients by inhibiting mast cell tryptase.
  • Research Tool: Used in laboratory settings to study the role of tryptase in inflammation and allergic responses.
  • Potential Cancer Therapy: Emerging research suggests that inhibiting tryptase may also impact tumor angiogenesis, making it a candidate for further investigation in oncology contexts .

Properties

CAS Number

158921-85-8

Product Name

APC 366

IUPAC Name

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C22H28N6O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1

InChI Key

SKYWIMYOGAWOMB-IRXDYDNUSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N

Synonyms

APC 366
APC-366
N-(1-hydroxy-2-naphthoyl)-Arg-Pro-NH2
N-(1-hydroxy-2-naphthoyl)arginyl-prolinamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.